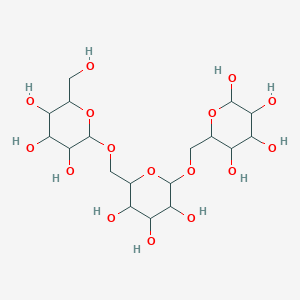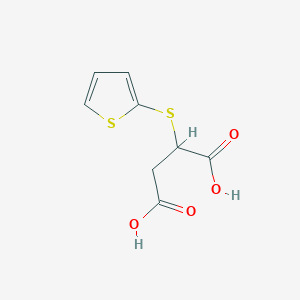
Gentiotriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentiotriose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Gentiotriose in Plant Development and Enzyme Activity
This compound, a significant component in Gentiana plants, plays a crucial role in their development. The enzyme GtGen3A, identified in gentian (Gentiana triflora), is responsible for hydrolyzing this compound. This enzyme belongs to the glycoside hydrolase family 3 (GH3) and shows high activity toward this compound, preferentially hydrolyzing it over other oligosaccharides. The study reveals that silencing the Gtgen3A gene in gentian plantlets leads to the accumulation of this compound, indicating the enzyme's role in modulating this compound amounts in these plants (Takahashi et al., 2018).
Enzymatic Synthesis and Sensory Properties
This compound has been studied for its enzymatic synthesis and sensory properties. An enzyme preparation from Penicillium multicolor can produce this compound through transglycosylation. Interestingly, this compound, when tested in human volunteers, exhibited only one-fifth of the bitterness of gentiobiose, its precursor. This finding opens up potential applications in modifying the taste profiles of products containing these sugars (Fujimoto et al., 2009).
Chemical Synthesis of this compound
The chemical synthesis of this compound has been achieved using Konigs-Knorr condensation. This method provides a clear pathway for the synthesis of this compound and potentially higher oligosaccharides, offering opportunities for further study and application of these sugars in various scientific fields (Takiura et al., 1972).
Eigenschaften
| 32590-17-3 | |
Molekularformel |
C18H32O16 |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2 |
InChI-Schlüssel |
FBJQEBRMDXPWNX-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)
![[D-Ala6, N-Me-Leu7]-LH-RH](/img/structure/B1622640.png)



![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)






